molecular formula C7H9BrF2N2 B2801551 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole CAS No. 1946817-16-8

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole

Katalognummer B2801551
CAS-Nummer: 1946817-16-8
Molekulargewicht: 239.064
InChI-Schlüssel: IXZVDLGTDVGORX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, also known as BDFMP, is a chemical compound with potential applications in scientific research. It is a pyrazole derivative that has been studied for its effects on the central nervous system and as a potential treatment for neurological disorders. In

Wirkmechanismus

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole is believed to act as a positive allosteric modulator of the GABA receptor, increasing its activity and leading to anxiolytic and anticonvulsant effects. It has also been shown to have an effect on the dopamine transporter, which may contribute to its potential as a treatment for Parkinson's disease.
Biochemical and Physiological Effects:
4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has been shown to have anxiolytic and anticonvulsant effects in animal models, as well as potential neuroprotective effects in the treatment of Parkinson's disease. It has also been shown to have an effect on the release of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has several advantages for use in lab experiments, including its specificity for the GABA receptor and its potential as a treatment for neurological disorders. However, there are also limitations to its use, including the need for further research to determine its safety and efficacy, as well as the potential for off-target effects.

Zukünftige Richtungen

There are several potential future directions for research on 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole, including further studies on its mechanism of action and potential applications in the treatment of neurological disorders. Other areas of research could include the development of more specific and potent GABA receptor modulators, as well as studies on the safety and efficacy of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole in humans.
Conclusion:
In conclusion, 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole for the treatment of neurological disorders and other scientific applications.

Synthesemethoden

The synthesis of 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole involves the reaction of 4-bromo-3-nitropyrazole with difluoromethyl iodide and ethylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then treated with methyl iodide to yield 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole. This synthesis method has been described in detail in a study by Liu et al. (2013).

Wissenschaftliche Forschungsanwendungen

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have an effect on the GABA receptor, which is involved in the regulation of anxiety and other neurological processes. 4-Bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.

Eigenschaften

IUPAC Name

4-bromo-3-(difluoromethyl)-1-ethyl-5-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrF2N2/c1-3-12-4(2)5(8)6(11-12)7(9)10/h7H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZVDLGTDVGORX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(=N1)C(F)F)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-(difluoromethyl)-1-ethyl-5-methyl-1h-pyrazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.